1-Ethynyl-3-methanesulfonylbenzene
Overview
Description
1-Ethynyl-3-methanesulfonylbenzene is a chemical compound with the molecular formula C9H8O2S . It has a molecular weight of 180.23 . The compound is solid in physical form .
Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Catalytic Applications
Enantioselective Synthesis : Research demonstrates the utility of ethynylbenzene derivatives in the enantioselective synthesis of complex molecules. For instance, Barattucci et al. (2014) detailed the synthesis of enantiomerically pure bis-sulfinyl substituted phenylene ethynylenes, showcasing the potential of ethynylbenzene derivatives in creating chiral architectures for chelating agents Barattucci, A., Aversa, M., Deni, E., Papalia, T., & Bonaccorsi, P. (2014). Synthesis of Enantiomerically Pure Bis‐Sulfinyl Substituted Phenylene Ethynylenes. Helvetica Chimica Acta, 97, 1237-1243.
Catalytic Behavior : Wang et al. (2005) investigated the catalytic behavior of transition metal methanesulfonates in Biginelli reactions, a one-pot cyclocondensation of aldehydes, 1,3-dicarbonyl compounds, and urea. This research highlights the potential of methanesulfonate derivatives in catalysis Wang, M., Wang, Z.-c., Sun, Z., & Jiang, H. (2005). Synthesis and Characterization of Transition Metal Methanesulfonates and their Catalytic Behavior in Biginelli Reactions. Transition Metal Chemistry, 30, 792-796.
Photooxidation Applications : Matsukawa et al. (2021) demonstrated the use of ethynylbenzene as a photosensitizer in microwave-assisted photooxidation of sulfoxides to sulfones, pointing towards applications in oxidative chemistry and materials science Matsukawa, Y., Muranaka, A., Murayama, T., Uchiyama, M., Takaya, H., & Yamada, Y. M. A. (2021). Microwave-assisted photooxidation of sulfoxides. Scientific Reports, 11.
Materials Science and Chemistry
Halide Recognition : Lohrman et al. (2019) synthesized a 3,5-bis((2-iodophenyl)ethynyl)pyridinium scaffold with methanesulfonyl groups, exploring its application in halide recognition in polar media. This research suggests the potential of methanesulfonyl and ethynyl functional groups in anion binding and sensing applications Lohrman, J., Deng, C.-L., Shear, T. A., Zakharov, L., Haley, M., & Johnson, D. W. (2019). Methanesulfonyl-polarized halogen bonding enables strong halide recognition in an arylethynyl anion receptor. Chemical communications, 55(13), 1919-1922.
Synthesis of Sulfone-containing Stereocenters : Zhou et al. (2021) described a methanesulfonylation reaction for the synthesis of sulfone-containing tetrasubstituted carbon stereocenters, indicating the versatility of methanesulfonyl derivatives in constructing complex molecular architectures Zhou, W., Tian, Y., Zhou, H., Wang, H.-J., Ren, Y., & Liu, X. (2021). Synthesis of methanesulfone-containing tetrasubstituted carbon stereocenters. Organic & biomolecular chemistry.
Safety and Hazards
properties
IUPAC Name |
1-ethynyl-3-methylsulfonylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S/c1-3-8-5-4-6-9(7-8)12(2,10)11/h1,4-7H,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEUKVKQSSSVLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
573982-84-0 | |
Record name | 1-ethynyl-3-methanesulfonylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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